Dalamid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

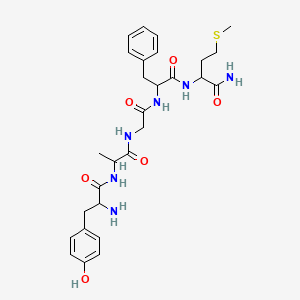

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXICRKKYOVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976589 | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61090-95-7 | |

| Record name | Enkephalinamide-met, ala(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061090957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61090-95-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Delamanid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (trade name Deltyba®) is a crucial therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). Belonging to the nitro-dihydro-imidazooxazole class of compounds, Delamanid exhibits potent bactericidal activity against Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of Delamanid's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Delamanid's core functionalities.

Core Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Delamanid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The activation and subsequent inhibitory action of Delamanid can be summarized in two key stages:

-

Bio-activation via the F420 Coenzyme System: Delamanid is activated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme unique to mycobacteria. This process involves the reduction of Delamanid's nitro group, leading to the formation of reactive nitrogen species, including nitric oxide.[1][2]

-

Inhibition of Mycolic Acid Synthesis: The activated metabolites of Delamanid specifically inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the M. tuberculosis cell wall.[1][3] This disruption of the cell wall's integrity leads to bacterial cell death.[4]

The resistance to Delamanid is primarily associated with mutations in the genes encoding the F420 bio-activation pathway, including ddn, fgd1, fbiA, fbiB, and fbiC.[1][5]

Signaling Pathway and Activation

The activation of Delamanid is intrinsically linked to the F420 metabolic pathway within Mycobacterium tuberculosis. The following diagram illustrates this critical signaling cascade.

Caption: Delamanid activation and mechanism of action pathway.

Quantitative Data

In Vitro Activity of Delamanid

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Delamanid against various Mycobacterium tuberculosis strains, providing a quantitative measure of its potent in vitro activity.

| M. tuberculosis Strain Type | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Drug-Susceptible | ≤0.0125 - 0.05 | 0.004 | 0.012 | [6] |

| Multidrug-Resistant (MDR) | ≤0.0125 - >1.6 | 0.004 | 0.012 | [1][6] |

| Extensively Drug-Resistant (XDR) | ≤0.0125 - >1.6 | N/A | N/A | [1] |

| H37Rv (Control Strain) | ≤0.0125 | N/A | N/A | [1] |

N/A: Not available from the cited sources.

Clinical Efficacy of Delamanid

Clinical trials have demonstrated the efficacy of Delamanid in treating MDR-TB. A key indicator of treatment success is the conversion of sputum cultures from positive to negative.

| Clinical Trial / Study | Treatment Group | Sputum Culture Conversion (SCC) Rate | Time to SCC | Reference(s) |

| Phase 2b (Trial 204) | Delamanid (100mg BID) + OBR | 45.4% by Day 57 | Hazard Ratio: 0.58 | [5][7] |

| Phase 2b (Trial 204) | Delamanid (200mg BID) + OBR | 41.9% by Day 57 | Hazard Ratio: 0.63 | [5] |

| Phase 2b (Trial 204) | Placebo + OBR | 29.6% by Day 57 | N/A | [5][7] |

| Prospective Multicountry Study | Bedaquiline and/or Delamanid containing regimens | 85% within 6 months | N/A | [4] |

OBR: Optimized Background Regimen; BID: Twice daily.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of Delamanid is the broth microdilution method.[1]

Caption: Experimental workflow for MIC determination.

Detailed Steps:

-

Preparation of Delamanid Stock Solution: Dissolve Delamanid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the Delamanid stock solution in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested, typically adjusted to a McFarland standard to achieve a final concentration of approximately 2.5 x 105 colony-forming units (CFU)/mL in each well.[1]

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the Delamanid dilutions. Include a drug-free growth control and a sterile control.

-

Incubation: Seal the plates and incubate at 37°C for 14 days.[1]

-

MIC Determination: The MIC is defined as the lowest concentration of Delamanid that completely inhibits visible growth of M. tuberculosis.[1] Growth can be assessed visually or by using a growth indicator such as resazurin.

F420-Dependent Nitroreductase (Ddn) Enzyme Assay

This assay spectrophotometrically measures the activity of the Ddn enzyme, which is crucial for Delamanid activation. The protocol is adapted from methods used for the analogous nitroimidazole, PA-824.[8]

Materials:

-

Purified Ddn enzyme

-

Delamanid

-

Reduced cofactor F420 (F420H2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

-

Reagent Preparation:

-

Dissolve Delamanid in DMSO to prepare a stock solution.

-

Prepare a stock solution of F420H2 in the assay buffer. The concentration should be determined spectrophotometrically.

-

Dilute the purified Ddn enzyme in the assay buffer to the desired working concentration.

-

-

Reaction Setup:

-

In a cuvette or a 96-well plate, add the assay buffer.

-

Add the desired concentration of Delamanid.

-

Add F420H2 to the mixture.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the Ddn enzyme.

-

Immediately monitor the decrease in absorbance at 420 nm over time. This corresponds to the oxidation of F420H2 to F420 as Delamanid is reduced.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme kinetics (e.g., Km and Vmax) can be determined by varying the substrate (Delamanid and F420H2) concentrations.

-

Analysis of Mycolic Acid Synthesis Inhibition

This protocol describes the use of radiolabeling and thin-layer chromatography (TLC) to assess the inhibitory effect of Delamanid on mycolic acid synthesis.

Caption: Workflow for mycolic acid synthesis inhibition assay.

Detailed Steps:

-

Radiolabeling of Mycobacterial Cultures:

-

Grow M. tuberculosis cultures to mid-log phase.

-

Expose the cultures to different concentrations of Delamanid (and a no-drug control).

-

Add a radiolabeled precursor, such as [14C]-acetic acid, to the cultures and incubate for a defined period to allow for incorporation into newly synthesized fatty acids and mycolic acids.

-

-

Lipid Extraction and Saponification:

-

Harvest the bacterial cells by centrifugation.

-

Perform a total lipid extraction using a mixture of chloroform (B151607) and methanol (B129727).

-

Saponify the delipidated cell pellet with potassium hydroxide (B78521) in methanol to cleave the ester linkages and release the mycolic acids.

-

-

Derivatization to Mycolic Acid Methyl Esters (MAMEs):

-

Acidify the saponified mixture and extract the free mycolic acids with an organic solvent (e.g., diethyl ether).

-

Methylate the extracted mycolic acids using a methylating agent (e.g., diazomethane (B1218177) or BF3-methanol) to form MAMEs. This derivatization is necessary for analysis by TLC.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Spot the extracted MAMEs onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate in a solvent system appropriate for separating different classes of mycolic acids (e.g., a non-polar solvent system like hexane:ethyl acetate).[1]

-

For two-dimensional TLC, after the first run, the plate is dried, rotated 90 degrees, and developed in a second solvent system to achieve better separation.

-

-

Visualization and Quantification:

-

Visualize the separated MAMEs on the TLC plate. For radiolabeled lipids, this is done by autoradiography.

-

Compare the intensity of the spots corresponding to methoxy- and keto-mycolic acids in the Delamanid-treated samples to the control. A reduction in the intensity of these specific spots indicates inhibition of their synthesis.

-

Conclusion

Delamanid's unique mechanism of action, which relies on a mycobacteria-specific activation pathway to inhibit the synthesis of essential cell wall components, makes it a powerful tool against MDR-TB. Understanding the intricacies of its activation, its molecular targets, and the experimental methodologies used to elucidate these processes is vital for the continued development of novel anti-tubercular agents and for optimizing the clinical use of Delamanid. This guide provides a foundational resource for professionals in the field to further their research and development efforts in combating tuberculosis.

References

- 1. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]

- 2. scielo.br [scielo.br]

- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 6. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of mycolic acid forms using surface-enhanced Raman scattering as a fast detection method for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Dalamid": A Case of Unidentified Chemical Identity

Despite a comprehensive search of scientific databases and chemical literature, the term "Dalamid" does not correspond to a recognized chemical compound. As a result, a detailed technical guide on its synthesis, characterization, mechanism of action, and signaling pathways cannot be provided.

Initial investigations suggest that "this compound" may be a misnomer, a proprietary code name not in the public domain, or a theoretical molecule that has not been synthesized or characterized. Searches for structurally related compounds, including derivatives of isoindoline-1,3-dione, a common scaffold in medicinal chemistry, also failed to identify a specific entity named "this compound."

While it is not possible to deliver a technical guide on a non-existent compound, we can offer a generalized overview of the synthesis and characterization of a well-established and structurally related class of molecules: thalidomide (B1683933) analogs . These compounds, which feature the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core structure, are of significant interest in drug development due to their diverse biological activities.

Should you be interested in a detailed technical guide on a specific, named thalidomide analog or another class of isoindoline-1,3-dione derivatives, please provide the correct chemical name or structure. This will enable the generation of a comprehensive document encompassing synthetic protocols, characterization data, and biological pathways, tailored to your research needs.

Delamanid: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Clinical Pharmacology of a Novel Anti-Tuberculosis Agent

Introduction

Delamanid (B1670213), marketed under the brand name Deltyba, is a crucial therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB).[1][2] As a member of the nitro-dihydro-imidazooxazole class of compounds, Delamanid offers a novel mechanism of action, targeting the synthesis of essential components of the mycobacterial cell wall.[2][3][4] This technical guide provides a comprehensive overview of Delamanid, focusing on its chemical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Delamanid is a complex synthetic molecule with the systematic IUPAC name (2R)-2-Methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1][2]oxazole.[1][4][5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 681492-22-8 | [1][6] |

| Molecular Formula | C25H25F3N4O6 | [1][4][5] |

| Molecular Weight | 534.49 g/mol | [1][4] |

| Appearance | Solid | |

| Purity | >99% | |

| Solubility | Soluble in DMSO | |

| Melting Point | 195-196 °C | [7] |

Chemical Structure:

Figure 1: Chemical structure of Delamanid.

Mechanism of Action

Delamanid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus to exert its bactericidal effect.[2][3][8] The activation and subsequent inhibition of mycolic acid synthesis involve a specific signaling pathway.

Signaling Pathway of Delamanid Activation and Action

Caption: Delamanid activation and mechanism of action within Mycobacterium tuberculosis.

The key steps in Delamanid's mechanism of action are:

-

Activation: Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme utilizing the reduced form of coenzyme F420.[1][3] This process generates a reactive nitrogen species, including nitric oxide.[3][9]

-

Inhibition of Mycolic Acid Synthesis: The reactive metabolite of Delamanid specifically inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] This is distinct from the action of isoniazid, which inhibits α-mycolic acid synthesis.[3]

-

Bactericidal Effect: The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell lysis.[1]

Experimental Protocols

Synthesis of Delamanid

A multi-step synthesis of Delamanid has been reported. A representative synthetic scheme is outlined below, with reagents and conditions provided for each key transformation.[10]

Caption: A generalized workflow for the chemical synthesis of Delamanid.

Detailed Methodologies:

-

Step 1: Ullmann Coupling: Reaction of a suitable aryl halide with 4-hydroxypiperidine is carried out in the presence of a copper(I) iodide catalyst and L-proline as a ligand in dimethylformamide (DMF).[10]

-

Step 2: Mesylation: The hydroxyl group of the piperidine (B6355638) moiety is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM).[10]

-

Step 3: Williamson Ether Synthesis: The mesylated intermediate is reacted with 4-(trifluoromethoxy)phenol (B149201) under Mitsunobu conditions using triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (B95107) (THF).[10]

-

Step 4: Sharpless Asymmetric Dihydroxylation: An alkene precursor is subjected to asymmetric dihydroxylation using AD-mix-β to introduce the chiral diol functionality.[10]

-

Step 5: Epoxidation: The diol is converted to an epoxide, typically via mesylation followed by treatment with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10]

-

Step 6: Imidazole Ring Formation: The final cyclization to form the imidazooxazole (B14894385) core is achieved by reacting the epoxide intermediate with 2-bromo-4-nitroimidazole in the presence of a base like diisopropylethylamine (DIPEA) and cesium carbonate in DMF.[10]

In Vitro Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of Delamanid against M. tuberculosis is determined by measuring its Minimum Inhibitory Concentration (MIC).

Protocol Outline:

-

Culture Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

Drug Dilution: A serial dilution of Delamanid is prepared in 7H11 agar (B569324) or broth.

-

Inoculation: The bacterial suspension is inoculated onto the drug-containing and drug-free control media.

-

Incubation: Plates or tubes are incubated at 37°C for several weeks.

-

MIC Determination: The MIC is defined as the lowest concentration of Delamanid that inhibits visible growth of the bacteria.[11] Resistance is often defined as growth at a Delamanid concentration of 0.2 µg/mL that is greater than 1% of the drug-free control.[12]

Quantitative Data

In Vitro Bioactivity

Delamanid exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

| Strain Type | MIC90 Range (µg/mL) | Reference |

| Drug-Susceptible M. tuberculosis | 0.01194 - 0.01248 | [11] |

| Rifampicin-Resistant M. tuberculosis | 0.01221 - 0.01341 | [11] |

| Isoniazid-Resistant M. tuberculosis | 0.01221 - 0.01341 | [11] |

| Ethambutol-Resistant M. tuberculosis | 0.01221 - 0.01341 | [11] |

| Streptomycin-Resistant M. tuberculosis | 0.01221 - 0.01341 | [11] |

Pharmacokinetic Properties

The pharmacokinetic profile of Delamanid is characterized by a long half-life and metabolism primarily by albumin.

| Parameter | Value | Reference |

| Protein Binding | ≥99.5% | [1] |

| Metabolism | Primarily by serum albumin to form the main metabolite DM-6705; to a lesser extent by hepatic CYP3A4.[1][8][13] | |

| Elimination Half-life | 30–38 hours | [1][2][8] |

| Time to Maximum Concentration (Tmax) | 4-5 hours after oral administration | [2] |

| Excretion | Not excreted in urine | [1][8] |

Clinical Efficacy in MDR-TB

Clinical trials have demonstrated the efficacy of Delamanid in combination with an optimized background regimen (OBR) for the treatment of MDR-TB.

| Study Outcome | Delamanid (≥6 months) + OBR | Placebo/Delamanid (≤2 months) + OBR | p-value | Reference |

| Favorable Outcomes | 74.5% | 55.0% | <0.001 | [14][15] |

| Mortality | 1.0% | 8.3% | <0.001 | [14][15] |

Conclusion

Delamanid represents a significant advancement in the treatment of multidrug-resistant tuberculosis. Its unique mechanism of action, potent in vitro and in vivo activity, and demonstrated clinical efficacy make it a valuable component of combination therapy. This technical guide provides a foundational understanding of Delamanid's chemical and pharmacological properties, intended to support further research and development efforts in the field of anti-tubercular drug discovery.

References

- 1. Delamanid - Wikipedia [en.wikipedia.org]

- 2. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. verification.fda.gov.ph [verification.fda.gov.ph]

- 13. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. Delamanid improves outcomes and re ... | Article | H1 Connect [archive.connect.h1.co]

Unable to Locate Information on "Dalamid"

After conducting a comprehensive search for "Dalamid" in the context of its biological activity and function, no relevant scientific literature, research articles, or public data could be found. The search results did not yield any information about a molecule, compound, or drug with this name being investigated for biological or therapeutic purposes.

The term "Dalamud" was identified as a plugin development framework for the video game Final Fantasy XIV, which is unrelated to the user's request for a technical guide on a biological substance.[1][2][3]

It is possible that "this compound" may be:

-

A misspelling of a different compound.

-

A very new or proprietary substance that has not yet been described in publicly available literature.

-

An internal code name for a compound not yet disclosed.

Without any foundational information on the biological activity, function, or associated signaling pathways of "this compound," it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and visualizations.

To proceed, please verify the spelling of the compound or provide any of the following additional information:

-

Alternative names or synonyms.

-

The chemical class or structure of the molecule.

-

The research area or disease context in which this name was encountered.

-

Any affiliated company or research institution.

This information will be crucial in attempting to locate the relevant data to generate the requested in-depth technical guide.

References

Unraveling "Dalamid": A Case of Mistaken Identity in Scientific Research

Initial investigations into the discovery and history of a substance referred to as "Dalamid" have revealed no such recognized entity within the scientific and biomedical research domains. Extensive searches have failed to identify any molecule, protein, drug, or other biological compound by this name in published literature, clinical trial databases, or chemical registries.

The term "this compound" appears to be a misnomer or a misunderstanding, as the query for a technical whitepaper on its core properties and history led to a variety of unrelated subjects. It is crucial for researchers, scientists, and drug development professionals to be aware of this to avoid confusion and misdirection in their work.

The search for "this compound" yielded several distinct, non-scientific entities:

-

Aramid Fabric : One of the primary findings associated with the name is "this compound 4," a certified, lightweight, flame-retardant aramid fabric.[1] This material is designed for use in protective clothing and is not related to pharmacology or drug development.

-

Video Game Lore : The name "Dalamud" is prominently featured in the video game Final Fantasy XIV. In the game's narrative, Dalamud is the smaller of the two moons orbiting the planet.[2] It is also the name of a plugin development framework for the same game, which allows for the creation of add-ons and modifications.[3][4][5]

-

Acronyms for Research Divisions : The search also highlighted acronyms that bear a phonetic resemblance to "this compound." "DMID" stands for the Division of Microbiology and Infectious Diseases, a major component of the National Institute of Allergy and Infectious Diseases (NIAID).[6][7] Similarly, "DIR" refers to the Division of Intramural Research at NIAID.[8][9]

Given the absence of any scientific data, experimental protocols, or signaling pathways associated with a compound named "this compound," it is not possible to create the requested in-depth technical guide. The core requirements of data presentation, detailed methodologies, and visualizations cannot be fulfilled for a non-existent subject.

It is recommended that researchers and scientists encountering the term "this compound" in a biomedical context verify the spelling and source, as it is likely a typographical error for a different substance or a misunderstanding of the terminology. Precision in scientific language is paramount, and this investigation underscores the importance of accurate nomenclature in research and development.

References

- 1. daletec.com [daletec.com]

- 2. Client Challenge [finalfantasy.fandom.com]

- 3. GitHub - goatcorp/Dalamud: FFXIV plugin framework and API [github.com]

- 4. dalamud.dev [dalamud.dev]

- 5. Dalamud FAQ | faq [goatcorp.github.io]

- 6. niaid.nih.gov [niaid.nih.gov]

- 7. niaid.nih.gov [niaid.nih.gov]

- 8. niaid.nih.gov [niaid.nih.gov]

- 9. niaid.nih.gov [niaid.nih.gov]

An In-depth Technical Guide to Delamanid Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the identification and validation of the molecular targets of Delamanid, a critical drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document details the experimental protocols, data interpretation, and signaling pathways involved in elucidating Delamanid's mechanism of action.

Introduction to Delamanid

Delamanid (formerly OPC-67683) is a bicyclic nitroimidazooxazole derivative that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including strains resistant to first-line anti-TB drugs.[1][2][3][4] Understanding its precise molecular target and mechanism of action is paramount for optimizing its clinical use, anticipating resistance mechanisms, and developing next-generation therapeutics. Delamanid is a pro-drug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[5][6][7] This activation is a key step in its target engagement and subsequent inhibition of a vital cellular process.

Target Identification: Unraveling the Mechanism of a Pro-drug

The identification of Delamanid's target involved a multi-pronged approach, combining genetic, biochemical, and proteomic techniques. The primary strategy focused on understanding its unique bioactivation pathway.

Genetic Approaches: Forward and Reverse Genetics

Initial insights into Delamanid's mechanism came from the analysis of spontaneously generated resistant mutants of Mtb. Whole-genome sequencing of these resistant strains consistently revealed mutations in genes associated with the biosynthesis and function of the F420 coenzyme.[1][3][4]

Key Genes Implicated in Delamanid Resistance:

-

ddn (Rv3547): Encodes a deazaflavin-dependent nitroreductase, the enzyme directly responsible for activating Delamanid.[4][8][9]

-

fgd1: Encodes an F420-dependent glucose-6-phosphate dehydrogenase.

-

fbiA, fbiB, fbiC: Genes involved in the biosynthesis of the F420 coenzyme.[1][4]

These findings strongly suggested that the F420 system is essential for Delamanid's activation.

Biochemical Approaches: Affinity Chromatography and Mass Spectrometry

To identify the direct protein targets of the activated Delamanid metabolite, affinity-based chemoproteomics is a powerful technique.

Experimental Protocol: Affinity Chromatography for Target Pull-down

-

Probe Synthesis: Synthesize a Delamanid analog with a linker arm and an affinity tag (e.g., biotin) that does not disrupt its activation or binding properties.

-

Immobilization: Covalently attach the biotinylated Delamanid probe to streptavidin-coated magnetic beads.

-

Lysate Preparation: Prepare a cell lysate from Mtb cultures.

-

Incubation: Incubate the immobilized probe with the Mtb lysate to allow for binding of target proteins.

-

Washing: Perform stringent washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Analysis by Mass Spectrometry: Digest the eluted proteins with trypsin and identify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

This approach would ideally identify the proteins that directly interact with the activated form of Delamanid.

Experimental Workflow: Affinity Chromatography

Caption: Workflow for identifying Delamanid's protein targets using affinity chromatography.

Target Validation: Confirming the Role in Drug Efficacy

Once potential targets are identified, they must be validated to confirm their role in the drug's mechanism of action.

Enzymatic Assays: Probing the Inhibition of Mycolic Acid Synthesis

Biochemical assays are crucial for demonstrating the inhibitory effect of activated Delamanid on its target pathway. Since genetic evidence points to the inhibition of mycolic acid synthesis, in vitro assays measuring the incorporation of radiolabeled precursors into mycolic acids are employed.[5][12][13][14]

Experimental Protocol: In Vitro Mycolic Acid Synthesis Inhibition Assay

-

Culture: Grow Mtb in a suitable medium.

-

Treatment: Expose the bacterial cultures to varying concentrations of Delamanid.

-

Radiolabeling: Add a radiolabeled precursor, such as [1,2-¹⁴C]acetate, to the cultures.

-

Lipid Extraction: After incubation, harvest the cells and extract the total lipids.

-

Saponification and Esterification: Saponify the lipids and then methylate the fatty acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

-

TLC Analysis: Separate the FAMEs and MAMEs by thin-layer chromatography (TLC).

-

Autoradiography: Expose the TLC plate to an X-ray film or a phosphorimager to visualize the radiolabeled lipids.

-

Quantification: Quantify the radioactivity in the FAME and MAME spots to determine the extent of inhibition of mycolic acid synthesis.

A significant reduction in the incorporation of the radiolabel into MAMEs in the presence of Delamanid confirms the inhibition of this pathway.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a drug binds to its target protein within the complex environment of a living cell.[15][16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Treat intact Mtb cells with Delamanid or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated (denatured) proteins.

-

Protein Detection: Analyze the amount of the target protein (e.g., Ddn or enzymes in the mycolic acid synthesis pathway) remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Melting Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Delamanid indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for validating Delamanid target engagement using CETSA.

Delamanid's Mechanism of Action: A Signalling Pathway Perspective

Delamanid's mode of action is a multi-step process that begins with its passive diffusion into the Mtb cell and culminates in the disruption of the cell wall integrity.

Signaling Pathway: Delamanid Activation and Mycolic Acid Inhibition

Caption: Delamanid's activation pathway and its inhibitory effect on mycolic acid synthesis.

The activation of Delamanid is catalyzed by the nitroreductase Ddn (Rv3547), which utilizes the reduced form of coenzyme F420 (F420H2).[20][21][22] This process generates a reactive intermediate metabolite. This activated form of Delamanid then proceeds to inhibit the synthesis of methoxy- and keto-mycolic acids, which are crucial components of the mycobacterial cell wall.[5][7] The disruption of mycolic acid synthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.

Quantitative Data Summary

The following tables summarize key quantitative data related to Delamanid's activity and target validation.

Table 1: In Vitro Activity of Delamanid against M. tuberculosis

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) Range | 0.006 - 0.024 µg/mL | [4] |

| Spontaneous Resistance Frequency | 6.44 x 10⁻⁶ to 4.19 x 10⁻⁵ | [7] |

Table 2: Genes Implicated in Delamanid Resistance and their Function

| Gene | Protein Product | Function in Delamanid Action | Reference |

| ddn (Rv3547) | Deazaflavin-dependent nitroreductase | Pro-drug activation | [4][8] |

| fgd1 | F420-dependent glucose-6-phosphate dehydrogenase | Coenzyme F420 biosynthesis | [3] |

| fbiA | Coenzyme F420 biosynthesis protein | Coenzyme F420 biosynthesis | [3][4] |

| fbiB | Coenzyme F420 biosynthesis protein | Coenzyme F420 biosynthesis | [3][4] |

| fbiC | Coenzyme F420 biosynthesis protein | Coenzyme F420 biosynthesis | [3][4] |

Conclusion

The identification and validation of Delamanid's target have been a landmark achievement in the fight against MDR-TB. Through a combination of genetic, biochemical, and biophysical approaches, it has been unequivocally demonstrated that Delamanid is a pro-drug activated by the F420 coenzyme system to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The detailed experimental protocols and pathways outlined in this guide provide a framework for the continued study of Delamanid and the discovery of new anti-tubercular agents. A thorough understanding of its mechanism of action is critical for managing clinical resistance and for the rational design of future drugs targeting M. tuberculosis.

References

- 1. Mechanisms of resistance to delamanid, a drug for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]

- 8. Mycobrowser [mycobrowser.epfl.ch]

- 9. researchgate.net [researchgate.net]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

- 12. microbenotes.com [microbenotes.com]

- 13. researchgate.net [researchgate.net]

- 14. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unexpected Abundance of Coenzyme F420-Dependent Enzymes in Mycobacterium tuberculosis and Other Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular insights into the binding of coenzyme F420 to the conserved protein Rv1155 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Delamanid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental protocols for Delamanid (B1670213). The initial query for "Dalamid" is understood to be a likely misspelling of Delamanid, an important second-line antituberculosis agent.

Delamanid, sold under the brand name Deltyba, is a derivative of the nitro-dihydro-imidazooxazole class of compounds.[1][2] It is a crucial medication for treating active multidrug-resistant tuberculosis (MDR-TB).[3] Its efficacy stems from a unique mechanism of action that targets the synthesis of the mycobacterial cell wall.[1][4]

Core Chemical and Physical Properties

Delamanid is a hydrophobic small molecule that presents as a white to pale yellow crystalline powder.[5][6] Its identity and core physicochemical characteristics are summarized below.

Table 1: Chemical Identifiers for Delamanid

| Identifier | Value |

| IUPAC Name | (2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][4][7]oxazole[2] |

| CAS Number | 681492-22-8[2][3] |

| Molecular Formula | C₂₅H₂₅F₃N₄O₆[3] |

| Molecular Weight | 534.49 g/mol [3][8] |

| Synonyms | OPC-67683, Deltyba[2][] |

Table 2: Physicochemical Properties of Delamanid

| Property | Value / Description |

| Appearance | White to pale yellow crystals or crystalline powder[5] |

| Melting Point | >189°C (with decomposition)[] |

| Solubility | - Practically insoluble in water (<0.017 mg/L)[6][][10]- Soluble in DMSO (e.g., 50 mg/mL)[11] |

| Log P (Octanol/Water) | 6.1 (Computed)[6] |

| Protein Binding | ≥99.5%[3][10] |

| Polymorphism | Does not exhibit polymorphism; confirmed to exist as a crystalline form via XRPD[5] |

| Half-life | 30–38 hours[3][10] |

Mechanism of Action

Delamanid is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its bactericidal effects.[1][2] The process targets the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][4]

The mechanism involves the following key steps:

-

Activation: Delamanid is activated by the deazaflavin (F420)-dependent nitroreductase enzyme (Ddn, also known as Rv3547).[1][12]

-

Metabolite Formation: This activation generates a reactive intermediate metabolite.[1]

-

Inhibition of Mycolic Acid Synthesis: The reactive metabolite specifically inhibits the synthesis of two essential mycolic acid components: methoxy-mycolic acid and keto-mycolic acid.[2][4][12]

-

Cell Wall Disruption: The depletion of these mycolic acids compromises the integrity of the cell wall, leading to bacterial cell death.[2][4]

Resistance to Delamanid can emerge through mutations in genes involved in the F420 coenzyme biosynthetic pathway, including ddn, fgd1, fbiA, fbiB, and fbiC.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of Delamanid. The following sections outline key experimental protocols.

This protocol is used to measure the dissolution kinetics of Delamanid from a formulated powder, which is critical for predicting its oral bioavailability. Due to its poor aqueous solubility, a buffer system containing a surfactant is employed.[6]

Methodology:

-

Dissolution Medium Preparation: Prepare an aqueous medium consisting of 150 mM HEPES buffer at pH 7 containing 3% w/w Tween 80.[6]

-

Experiment Setup: Place vials containing a known quantity of Delamanid powder in a 37°C water bath.[6]

-

Sampling: At specified time intervals (e.g., 15, 30, 60, 120, 180, 360 min), remove a 1.2 mL aliquot from each vial.[6]

-

Sample Preparation: Centrifuge the aliquot (e.g., 21,000 g for 10 min) to pellet any undissolved material. Collect the supernatant for analysis.[6]

-

Quantification by HPLC: Analyze the supernatant to determine the concentration of dissolved Delamanid using reverse-phase HPLC.[6]

-

Column: Phenomenex Kinetex C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic mixture of 60:40 water/acetonitrile with 0.05% v/v trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV absorbance at 330 nm.

-

Injection Volume: 10 µL.

This method is designed to separate Delamanid from its degradation products formed under various stress conditions, as mandated by ICH guidelines.

Methodology:

-

Forced Degradation: Expose Delamanid to a range of stress conditions:

-

Acid Degradation: Treat with an acid solution (e.g., 0.1M HCl).

-

Base Degradation: Treat with a basic solution (e.g., 0.1M NaOH).

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose to dry heat (e.g., 60°C).

-

Photolytic Degradation: Expose to UV light.

-

-

Sample Preparation: After exposure for a defined period, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase.

-

Quantification by HPLC: Analyze the stressed samples to assess the purity of Delamanid and quantify any degradation.

-

Column: Reversed-phase Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: 70:30 mixture of 0.01M Phosphate Buffer (pH adjusted to 2.70) and Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 10 µL.

References

- 1. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Delamanid - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Delamanid? [synapse.patsnap.com]

- 5. extranet.who.int [extranet.who.int]

- 6. Formulation and Scale-up of Delamanid Nanoparticles via Emulsification for Oral Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Delamanid | CAS#:681492-22-8 | Chemsrc [chemsrc.com]

- 10. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Delamanid | Anti-infection | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 12. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jddtonline.info [jddtonline.info]

- 16. jddtonline.info [jddtonline.info]

The In Vitro and In Vivo Effects of Delamanid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (B1670213), a bicyclic nitroimidazole derivative, is a potent anti-tuberculosis agent developed for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, which differs from existing anti-TB drugs, makes it a valuable component of combination therapy, particularly against resistant strains. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Delamanid, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies used in its evaluation.

Mechanism of Action

Delamanid is a prodrug that requires bio-activation within the mycobacterium. The activation process is dependent on the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme present in Mycobacterium tuberculosis. Once activated, Delamanid is thought to generate reactive nitrogen species, including nitric oxide, and a reactive intermediate metabolite. This metabolite is crucial for the drug's antimycobacterial activity.[1][2][3][4][5]

The primary mechanism of action of the activated Delamanid metabolite is the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. Specifically, it targets the synthesis of methoxy-mycolic and keto-mycolic acids.[5] By disrupting the production of these mycolic acids, Delamanid compromises the integrity of the cell wall, leading to bacterial cell lysis and death.[5] This targeted action against a key mycobacterial pathway contributes to its high potency and specificity.

Mutations in the genes involved in the F420 signaling pathway, including ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance to Delamanid.[2][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the bio-activation pathway of Delamanid and its subsequent inhibition of mycolic acid synthesis.

In Vitro Effects

Delamanid has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Quantitative In Vitro Data

| Parameter | Organism/Strain | Value | Reference |

| MIC Range | M. tuberculosis (drug-susceptible and resistant strains) | 0.006 - 0.024 µg/mL | |

| MIC Range | M. tuberculosis (460 clinical isolates) | 0.001 - 0.05 µg/mL | |

| MIC50 | M. tuberculosis (460 clinical isolates) | 0.004 µg/mL | |

| MIC90 | M. tuberculosis (460 clinical isolates) | 0.012 µg/mL | |

| MIC Breakpoint | M. tuberculosis (for delamanid at 100 mg twice daily) | 0.016 mg/L | [6] |

| Activity against dormant bacilli | M. bovis BCG | 0.4 mg/L | [4] |

Experimental Protocols: In Vitro Susceptibility Testing

1. Agar (B569324) Proportion Method

-

Principle: This method determines the minimum inhibitory concentration (MIC) by comparing the number of colony-forming units (CFUs) that grow on drug-containing media to the number that grow on drug-free control media.

-

Media: Middlebrook 7H10 or 7H11 agar supplemented with 0.5% glycerol (B35011) and 10% oleic acid-albumin-dextrose-catalase (OADC).

-

Drug Preparation: Delamanid is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations and added to the molten agar.

-

Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared, typically to a McFarland standard of 1.0, and then diluted to achieve a final inoculum of approximately 105 to 106 CFU/mL.

-

Plating: A defined volume of the bacterial suspension is inoculated onto both drug-containing and drug-free agar plates.

-

Incubation: Plates are incubated at 37°C for 3-4 weeks.

-

Endpoint Determination: The MIC is defined as the lowest concentration of Delamanid that inhibits at least 99% of the bacterial growth compared to the drug-free control.

2. BACTEC™ MGIT™ 960 System

-

Principle: This is a semi-automated system that detects mycobacterial growth by measuring oxygen consumption via a fluorescence quenching-based sensor.

-

Procedure:

-

A standardized inoculum of M. tuberculosis is prepared.

-

The inoculum is added to MGIT tubes containing 7H9 broth base and an OADC supplement.

-

Delamanid at various concentrations is added to the respective tubes. A drug-free tube serves as a growth control.

-

The tubes are placed into the MGIT 960 instrument, which incubates and continuously monitors for fluorescence.

-

The time to positivity (TTP) for each drug-containing tube is compared to the TTP of the growth control. A significant delay in TTP in the presence of the drug indicates susceptibility. The MIC is the lowest concentration that inhibits growth.

-

In Vivo Effects

In vivo studies in animal models have confirmed the efficacy of Delamanid in reducing bacterial load and improving survival.

Quantitative In Vivo Data

| Model | Dosing | Outcome | Reference |

| Mouse Model | 2.5 mg/kg Delamanid in combination with rifampicin (B610482) and pyrazinamide | Synergistic effect observed | [7] |

| Mouse Model | 0.625 mg/kg Delamanid | Reduced CFU by 95% | [7] |

| Guinea Pig Model | 100 mg/kg/day for 4 or 8 weeks | Strong bactericidal activity against M. tuberculosis | [4] |

Experimental Protocols: In Vivo Efficacy Studies

1. Murine Model of Tuberculosis

-

Animal Strain: Typically BALB/c or C57BL/6 mice are used.

-

Infection: Mice are infected via aerosol or intravenous route with a standardized inoculum of M. tuberculosis (e.g., H37Rv strain).

-

Treatment: Treatment with Delamanid, either as monotherapy or in combination with other anti-TB drugs, is typically initiated several weeks post-infection to allow for the establishment of a chronic infection. The drug is usually administered orally via gavage.

-

Endpoint Assessment: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar media to determine the bacterial load (CFU counts).

2. Guinea Pig Model of Tuberculosis

-

Animal Strain: Hartley guinea pigs are commonly used.

-

Infection: Guinea pigs are infected with M. tuberculosis via the aerosol route to establish a pulmonary infection that closely mimics human tuberculosis, including the formation of caseous necrotic granulomas.

-

Treatment: Delamanid is administered orally, and treatment is initiated after the establishment of chronic infection.

-

Endpoint Assessment: Similar to the mouse model, the primary endpoint is the reduction in bacterial load in the lungs and spleen. Histopathological examination of the lungs is also performed to assess the effect of the drug on granulomatous lesions.[4]

Clinical Pharmacokinetics and Pharmacodynamics

Clinical trials have provided essential data on the pharmacokinetic and pharmacodynamic properties of Delamanid in humans.

Pharmacokinetic Parameters (at 100 mg BID)

| Parameter | Value | Reference |

| Tmax (Time to peak concentration) | 4-5 hours | |

| t1/2 (Half-life) | 38 hours | |

| Cmax (Peak plasma concentration) | 0.4 µg/mL | |

| AUC0-24 (Area under the curve over 24h) | 7.9 h·µg/mL |

Pharmacodynamic Target

The key pharmacodynamic index for Delamanid efficacy is the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC0-24/MIC). A target AUC0-24/MIC ratio of 171 has been identified from human early bactericidal activity trials.

Clinical Trial Design Overview: Trial 204

-

Study Design: A Phase II, multicenter, randomized, double-blind, placebo-controlled trial.[8]

-

Patient Population: Patients with multidrug-resistant pulmonary tuberculosis.

-

Treatment Arms:

-

Delamanid (100 mg or 200 mg twice daily) plus an optimized background regimen (OBR).

-

Placebo plus an OBR.

-

-

Primary Endpoint: Sputum culture conversion at 2 months.

-

Optimized Background Regimen (OBR): The OBR was designed based on WHO guidelines and individual patient's drug susceptibility testing results and treatment history.[9]

Conclusion

Delamanid is a significant advancement in the treatment of multidrug-resistant tuberculosis. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a critical component of combination therapy. This technical guide has provided a detailed overview of the scientific data supporting the use of Delamanid, intended to be a valuable resource for researchers and drug development professionals in the field of tuberculosis. Further research into its long-term efficacy and safety, as well as its role in novel treatment-shortening regimens, is ongoing.

References

- 1. researchgate.net [researchgate.net]

- 2. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delamanid Kills Dormant Mycobacteria In Vitro and in a Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delamanid susceptibility testing of Mycobacterium tuberculosis using the resazurin microtitre assay and the BACTEC™ MGIT™ 960 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Evidence base for policy formulation - The Use of Delamanid in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early-Stage Research on Delamanid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early-stage research on Delamanid (formerly OPC-67683), a pivotal antimicrobial agent in the fight against multidrug-resistant tuberculosis (MDR-TB). This document synthesizes key preclinical data, details significant experimental methodologies, and visually represents the critical pathways and workflows involved in its initial investigation. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development.

Core Concepts and Mechanism of Action

Delamanid is a bicyclic nitroimidazole prodrug that exhibits potent bactericidal activity against Mycobacterium tuberculosis. Its mechanism of action is highly specific to mycobacteria, hinging on a unique bioactivation pathway.

Delamanid penetrates the mycobacterial cell and is activated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme dependent on the F420 coenzyme. This activation process generates reactive nitrogen species, including nitric oxide. These reactive intermediates are the primary effectors of Delamanid's antimycobacterial action, primarily through the inhibition of mycolic acid synthesis. Specifically, Delamanid disrupts the production of methoxy- and keto-mycolic acids, which are essential components of the robust and complex mycobacterial cell wall. This disruption leads to cell lysis and death.[1][2]

The activation of Delamanid is a multi-step process involving several enzymes encoded by the genes ddn, fgd1, fbiA, fbiB, and fbiC. Mutations in these genes can lead to resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage preclinical studies of Delamanid, covering its in vitro activity, in vivo efficacy in animal models, and pharmacokinetic properties in those models.

Table 1: In Vitro Activity of Delamanid against Mycobacterium tuberculosis

| Parameter | Value | M. tuberculosis Strains | Reference |

| MIC Range | 0.001 - 0.05 µg/mL | Clinical Isolates (Delamanid-naïve) | [3] |

| MIC₅₀ | 0.004 µg/mL | Clinical Isolates | [3] |

| MIC₉₀ | 0.012 µg/mL | Clinical Isolates | [3] |

| MIC Range | 0.002 - 0.012 µg/mL | H37Rv (Quality Control Strain) | [3] |

| Proposed Critical Concentration | 0.2 µg/mL | Clinical Isolates | [3] |

Table 2: In Vivo Efficacy of Delamanid in Murine Models of Tuberculosis

| Animal Model | Dosing Regimen | Duration | Efficacy Outcome | Reference |

| BALB/c Mice | 2.5 mg/kg, daily | 28 days | ~2.5 log₁₀ CFU reduction in lungs | [4] |

| BALB/c Mice | 100 mg/kg, daily | 4 weeks | ~1.0 log₁₀ CFU reduction in lungs | [4] |

| Chronic Murine Model | Combination Therapy | 4 months | Undetectable CFU in lung tissue | [5] |

Table 3: Preclinical Pharmacokinetic Parameters of Delamanid in Animal Models

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | T½ (hours) | Reference |

| Mice | 2.5 - 10 | Similar to human therapeutic exposure | Not specified | ~30-38 | [6] |

| Rats | Not specified | Not specified | Not specified | ~30-38 | [6] |

| Guinea Pigs | Not specified | Not specified | Not specified | ~30-38 | [6] |

| Rabbits | Not specified | Not specified | Not specified | ~30-38 | [6] |

| Dogs | Not specified | Not specified | Not specified | ~30-38 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments conducted in the early-stage research of Delamanid.

In Vitro Susceptibility Testing: Agar (B569324) Proportion Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antimycobacterial agents.

Protocol:

-

Drug Solution Preparation: Delamanid powder is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A range of 2-fold serial dilutions is then prepared.

-

Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared according to the manufacturer's instructions, supplemented with 0.5% glycerol (B35011) and 10% oleic acid-albumin-dextrose-catalase (OADC).

-

Drug Incorporation: The prepared Delamanid dilutions are added to the molten agar before it solidifies. Control plates containing only DMSO are also prepared.

-

Inoculum Preparation: M. tuberculosis isolates are grown in liquid culture, and the turbidity is adjusted to a McFarland standard. The bacterial suspension is then diluted to achieve a concentration that will yield 100-200 colonies on control plates.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the Delamanid-containing and control agar plates.

-

Incubation: Plates are incubated at 37°C for up to 6 weeks.

-

MIC Determination: The MIC is defined as the lowest concentration of Delamanid that inhibits more than 99% of the bacterial population compared to the growth on the drug-free control plates.[3]

In Vivo Efficacy Assessment: Murine Model of Chronic Tuberculosis

The mouse model is a cornerstone of preclinical tuberculosis research, allowing for the evaluation of drug efficacy in a living organism.

Protocol:

-

Animal Model: Female BALB/c mice (13-15 weeks old) are commonly used.[7]

-

Infection: Mice are infected via aerosol exposure with a standardized suspension of M. tuberculosis (e.g., H37Rv or a clinical isolate) to establish a chronic lung infection.

-

Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the development of a stable bacterial load in the lungs.

-

Drug Formulation and Administration: Delamanid is formulated for oral gavage. Doses are calculated based on the human pharmacokinetic equivalent doses.[7]

-

Treatment Regimen: Mice are treated daily for a specified duration (e.g., 4 to 8 weeks). A control group receives the vehicle only.

-

Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions are plated on selective agar.

-

Data Analysis: Colony-forming units (CFU) are counted after several weeks of incubation, and the bacterial load in the lungs is expressed as log₁₀ CFU. The efficacy of Delamanid is determined by comparing the lung CFU counts of the treated group to the control group.[4]

Pharmacokinetic Analysis in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical.

Protocol:

-

Animal Model and Dosing: As in the efficacy model, BALB/c mice are used. A single oral dose of Delamanid is administered.

-

Sample Collection: At predetermined time points post-dosing, blood samples are collected from groups of mice.

-

Plasma Preparation: Blood samples are processed to separate the plasma.

-

Drug Concentration Analysis: The concentration of Delamanid in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (T½).[6]

Conclusion

The early-stage research on Delamanid has robustly established its potent and specific activity against Mycobacterium tuberculosis. The unique mechanism of action, centered on the bioactivation within the mycobacterial cell and subsequent inhibition of mycolic acid synthesis, provides a strong rationale for its use in treating tuberculosis. The preclinical data from both in vitro and in vivo studies have consistently demonstrated its efficacy, paving the way for its successful clinical development and eventual approval for the treatment of MDR-TB. The experimental protocols outlined in this guide provide a foundation for further research and a deeper understanding of this important antimicrobial agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Prediction of Human Pharmacokinetic Profiles of the Antituberculosis Drug Delamanid from Nonclinical Data: Potential Therapeutic Value against Extrapulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacokinetics and Metabolism of Delamanid , a Novel Anti-Tuberculosis Drug , in Animals and Humans : Importance of Albumin Metabolism In Vivo s | Semantic Scholar [semanticscholar.org]

- 5. Determining the Delamanid Pharmacokinetics/Pharmacodynamics Susceptibility Breakpoint Using Monte Carlo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Delamanid in Multidrug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (B1670213), marketed under the brand name Deltyba®, is a crucial therapeutic agent in the global fight against tuberculosis (TB), specifically for cases of multidrug-resistant tuberculosis (MDR-TB).[1] Developed by Otsuka Pharmaceutical, Delamanid is a member of the nitro-dihydro-imidazooxazole class of compounds, representing a significant advancement in TB treatment.[1][2] Its novel mechanism of action and demonstrated efficacy in clinical trials have led to its approval by regulatory agencies in several regions, including the European Union, Japan, and South Korea, and its inclusion in the World Health Organization's (WHO) List of Essential Medicines.[1][3] This guide provides a comprehensive overview of the therapeutic applications of Delamanid, its mechanism of action, clinical trial data, and relevant experimental protocols to inform further research and drug development efforts.

Mechanism of Action

Delamanid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus.[4][5] The activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the F420 coenzyme system unique to mycobacteria.[6][7] This process generates a reactive intermediate metabolite and nitric oxide.[6][7]

The primary mode of action of this activated metabolite is the inhibition of the synthesis of essential mycobacterial cell wall components, specifically methoxy-mycolic and keto-mycolic acids.[1][4][5][6] By disrupting the production of these mycolic acids, Delamanid effectively destabilizes the bacterial cell wall, leading to cell death.[1][3] This targeted mechanism provides potent activity against both replicating and dormant Mtb bacilli.[6]

Signaling Pathway Diagram

Therapeutic Applications and Clinical Efficacy

Delamanid is indicated for the treatment of pulmonary MDR-TB in adult and pediatric patients when an effective treatment regimen cannot otherwise be composed due to resistance or tolerability issues.[8] It is always administered as part of a combination therapy with other anti-TB drugs to prevent the development of resistance.[3]

Clinical Trial Data Summary

Numerous clinical trials have evaluated the safety and efficacy of Delamanid. The tables below summarize key quantitative data from pivotal studies.

Table 1: Sputum Culture Conversion (SCC) Rates in Adult MDR-TB Patients

| Trial | Treatment Group | Duration | SCC Rate (%) | p-value vs. Placebo | Reference |

| Phase IIb (Trial 204) | Delamanid 100 mg BID + OBR | 2 months | 45.4 | <0.001 | [8] |

| Delamanid 200 mg BID + OBR | 2 months | 41.9 | <0.001 | [6] | |

| Placebo + OBR | 2 months | 29.6 | - | [6][8] | |

| Phase III (Trial 213) | Delamanid + OBR | 6 months | Not statistically significant difference in time to conversion | 0.2157 | [9] |

OBR: Optimized Background Regimen; BID: Twice daily

Table 2: Treatment Outcomes in Adult MDR-TB Patients (24-Month Follow-up)

| Study | Treatment Group | Favorable Outcome (%) | Mortality Rate (%) | Reference |

| Observational Study 116 | Delamanid ≥6 months + OBR | 74.5 | 1.0 | [10][11] |

| Delamanid ≤2 months + OBR | 55.0 | 8.3 | [10][11] |

Table 3: Pediatric MDR-TB Clinical Trial Outcomes (Trial 232 & 233)

| Age Group | Delamanid Dosage | Favorable Treatment Outcome at 24 months (%) | Reference |

| 0-17 years | Weight-based | 89.2 | [12] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in Delamanid research. The details provided are based on publicly available information from clinical trial registrations and publications.

In Vitro Drug Susceptibility Testing (DST)

-

Objective: To determine the minimum inhibitory concentration (MIC) of Delamanid against clinical isolates of M. tuberculosis.

-

Methods:

-

Resazurin (B115843) Microtiter Assay (REMA):

-

A range of Delamanid concentrations (e.g., 0.0005 to 32.0 mg/L) are prepared in a 96-well microtiter plate.[9]

-

A standardized inoculum of Mtb is added to each well.

-

The plates are incubated, after which a resazurin solution is added.

-

The MIC is determined as the lowest drug concentration that prevents the color change of resazurin (blue to pink), indicating inhibition of bacterial growth.[9]

-

-

BACTEC™ MGIT™ 960 System:

-

Agar Proportion Method:

-

This method is used for confirmation of resistance.[9]

-

A defined number of Mtb bacilli are plated on drug-free and drug-containing (at a critical concentration) Middlebrook 7H10 or 7H11 agar.

-

Resistance is defined as a growth rate on the drug-containing medium that is more than 1% of the growth on the drug-free medium.

-

-

Clinical Trial Protocol: Phase III Efficacy and Safety Study (NCT01424670)

-

Objective: To evaluate the efficacy and safety of Delamanid administered for six months in combination with an Optimized Background Regimen (OBR) for the treatment of MDR-TB.[3][4][11]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[3][4][11]

-

Patient Population: Adults with pulmonary, sputum culture-positive MDR-TB.[4]

-

Intervention:

-

Primary Outcome: Time to sputum culture conversion over 6 months.[4]

-

Key Assessments:

-

Sputum smear microscopy and culture at regular intervals.

-

Safety monitoring, including electrocardiograms (ECGs) for QT interval prolongation, and adverse event reporting.

-

Pediatric Clinical Trial Protocol (NCT01856634 & NCT01859923)

-

Objective: To assess the pharmacokinetics, safety, tolerability, and preliminary efficacy of Delamanid in children with MDR-TB.[12]

-

Study Design: A Phase I/II, open-label, age de-escalation study followed by a 6-month extension.[12]

-

Patient Population: Children from birth to 17 years of age with MDR-TB.[12]

-

Intervention: Delamanid administered with an OBR. Dosing was age- and weight-dependent, with a pediatric formulation available for younger children.[12]

-

Key Assessments:

-

Pharmacokinetic sampling to determine drug exposure.

-

Safety and tolerability assessments.

-

Treatment outcomes at 24 months, defined by WHO criteria.[12]

-

Experimental Workflow Diagram

Conclusion

Delamanid is a valuable addition to the therapeutic arsenal (B13267) against multidrug-resistant tuberculosis. Its unique mechanism of action, targeting mycolic acid synthesis, provides a potent bactericidal effect. Clinical data have demonstrated its ability to improve treatment outcomes, particularly when administered for at least six months as part of a comprehensive regimen. Continued research and post-market surveillance are essential to further optimize its use and to monitor for the emergence of resistance. The information provided in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the treatment of tuberculosis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Efficacy and safety of delamanid in combination with an optimised background regimen for treatment of multidrug-resistant tuberculosis: a multicentre, randomised, double-blind, placebo-controlled, parallel group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determining the Delamanid Pharmacokinetics/Pharmacodynamics Susceptibility Breakpoint Using Monte Carlo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Delamanid with OBR for MDR TB | Working Group for New TB Drugs [newtbdrugs.org]

- 12. Delamanid Added to an Optimized Background Regimen in Children with Multidrug-Resistant Tuberculosis: Results of a Phase I/II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Related Concepts: Delamanid's Mechanism of Action and the DamID Method

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Dalamid signaling pathway" does not correspond to a recognized biological pathway in scientific literature. This guide addresses two distinct but related concepts that may have been the subject of the original query: the mechanism of action of the anti-tuberculosis drug Delamanid (B1670213) , and the DamID (DNA adenine (B156593) methyltransferase identification) technique used to study protein-DNA interactions, which is highly relevant to signaling pathway research.

Section 1: Modulation of Mycobacterial Mycolic Acid Synthesis by Delamanid

Introduction to Delamanid

Delamanid, marketed under the brand name Deltyba, is a crucial medication for treating multidrug-resistant tuberculosis (MDR-TB).[1] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions as a prodrug that, once activated, disrupts the cell wall synthesis of Mycobacterium tuberculosis.[2][3]

Core Mechanism of Action